Ferulic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Record name | ferulic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24276-84-4 (mono-hydrochloride salt) | |
| Record name | Ferulic acid | |
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DSSTOX Substance ID |
DTXSID70892035 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |
| Record name | Ferulic acid | |
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| Record name | trans-Ferulic acid | |
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| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.00000269 [mmHg] | |
| Record name | Ferulic acid | |
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CAS No. |
537-98-4, 1135-24-6, 97274-61-8 | |
| Record name | trans-Ferulic acid | |
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| Record name | trans-Ferulic acid | |
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| Record name | Ferulic acid | |
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| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |
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| Record name | Ferulic acid | |
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| Record name | ferulic acid | |
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| Record name | ferulic acid | |
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| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |
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| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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| Record name | 4-hydroxy-3-methoxycinnamic acid | |
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| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |
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| Record name | FERULIC ACID | |
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| Record name | FERULIC ACID | |
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| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
168 - 171 °C | |
| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Biosynthesis and Metabolic Pathways of Ferulic Acid
Phenylpropanoid Pathway and Ferulic Acid Biosynthesis
The biosynthesis of this compound in plants is intricately linked to the phenylpropanoid pathway, which begins with the deamination of aromatic amino acids researchgate.netnih.gov. This pathway serves as the primary route for the synthesis of various phenolic compounds, with this compound being a key intermediate in the formation of monolignols, the monomers of lignin (B12514952) wikipedia.org.
Initial Deamination of Phenylalanine and Tyrosine
The initial steps in the phenylpropanoid pathway involve the deamination of either L-phenylalanine or L-tyrosine researchgate.net. This crucial step is catalyzed by specific ammonia-lyase enzymes.
Phenylalanine Ammonia-Lyase (PAL) Activity
In most plants, the phenylpropanoid pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid wikipedia.orgresearchgate.netresearchgate.net. This reaction is considered a key regulatory point in the pathway researchgate.netresearchgate.net.
Tyrosine Ammonia-Lyase (TAL) Activity
Some plants, particularly monocotyledonous species, can also utilize L-tyrosine as a starting substrate for the phenylpropanoid pathway wikipedia.org. Tyrosine ammonia-lyase (TAL) catalyzes the deamination of L-tyrosine, directly yielding p-coumaric acid researchgate.netwikipedia.orgresearchgate.net. In certain organisms like Escherichia coli, a proposed pathway for this compound biosynthesis starts with L-tyrosine being converted to 4-coumaric acid by tyrosine ammonia (B1221849) lyase wikipedia.org.
Cinnamate (B1238496) 4-Hydroxylase (C4H) and p-Coumaric Acid Formation
Following the formation of cinnamic acid by PAL, the next step involves the hydroxylation of the cinnamic acid molecule at the para position. This reaction is catalyzed by the enzyme cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase wikipedia.orgnih.govresearchgate.netnih.gov. C4H utilizes NADPH as a cofactor and converts cinnamic acid into p-coumaric acid researchgate.netontosight.aitaylorandfrancis.com. p-Coumaric acid is a central intermediate in the phenylpropanoid pathway and serves as a precursor for the synthesis of a wide variety of phenolic compounds nih.govresearchgate.net.
Two Main Sub-Pathways for this compound Synthesis
From p-coumaric acid, the biosynthesis of this compound can proceed through at least two main sub-pathways in plants wikipedia.orgnih.govresearchgate.net. These pathways involve different enzymatic steps leading to the methylation of a hydroxyl group.
Caffeic Acid 3-O-Methyltransferase (COMT) Pathway
One prominent sub-pathway for this compound synthesis involves the intermediate caffeic acid wikipedia.orgnih.govresearchgate.net. p-Coumaric acid is first hydroxylated at the meta position (position 3 on the phenyl ring) to form caffeic acid researchgate.net. This hydroxylation is catalyzed by p-coumarate 3-hydroxylase (C3H) researchgate.net. Subsequently, caffeic acid is methylated at the hydroxyl group at the 3-position by the enzyme caffeic acid 3-O-methyltransferase (COMT) wikipedia.orgresearchgate.netnih.govnih.govwikipedia.org. This methylation step, which requires S-adenosyl methionine (SAM) as a methyl donor, directly yields this compound researchgate.netwikipedia.org. Research has focused on engineering COMT for enhanced catalytic efficiency in converting caffeic acid to this compound nih.govresearcher.life. Studies in Angelica sinensis have identified AsCOMT as an enzyme involved in this pathway researchgate.net.
Another proposed pathway involves the conversion of caffeic acid to caffeoyl-CoA by 4-coumarate-CoA ligase (4CL), followed by methylation of caffeoyl-CoA to feruloyl-CoA by caffeoyl-CoA O-methyltransferase (CCoAOMT) frontiersin.org. Feruloyl-CoA can then be converted to this compound. While both COMT and CCoAOMT pathways exist, their relative contributions to this compound biosynthesis can vary depending on the plant species and tissue nih.govresearchgate.netpnas.org. For example, in Angelica sinensis, this compound biosynthesis might primarily depend on the CCOAMT pathway rather than the COMT pathway under certain conditions nih.gov.
Data Table: Key Enzymes and Substrates in this compound Biosynthesis
| Enzyme | Catalyzed Reaction | Substrate(s) | Product(s) | Pathway Step |
| Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-Phenylalanine | L-Phenylalanine | Cinnamic acid | Initiation (via Phenylalanine) wikipedia.orgresearchgate.netresearchgate.net |
| Tyrosine Ammonia-Lyase (TAL) | Deamination of L-Tyrosine | L-Tyrosine | p-Coumaric acid | Initiation (via Tyrosine) researchgate.netwikipedia.orgresearchgate.net |
| Cinnamate 4-Hydroxylase (C4H) | Hydroxylation of Cinnamic acid | Cinnamic acid, NADPH | p-Coumaric acid | Intermediate step wikipedia.orgnih.govresearchgate.netnih.govontosight.aitaylorandfrancis.com |
| p-Coumarate 3-Hydroxylase (C3H) | Hydroxylation of p-Coumaric acid | p-Coumaric acid | Caffeic acid | COMT pathway intermediate researchgate.net |
| Caffeic Acid 3-O-Methyltransferase (COMT) | Methylation of Caffeic acid | Caffeic acid, S-adenosyl methionine | This compound | COMT pathway final step wikipedia.orgresearchgate.netnih.govnih.govwikipedia.org |
| 4-Coumarate-CoA Ligase (4CL) | Formation of CoA thioesters of hydroxycinnamic acids | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | CCoAOMT pathway intermediate researchgate.netfrontiersin.org |
| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | Methylation of Caffeoyl-CoA | Caffeoyl-CoA, S-adenosyl methionine | Feruloyl-CoA | CCoAOMT pathway intermediate nih.govresearchgate.netfrontiersin.orgpnas.org |
p-Coumarate 3-Hydroxylase (C3H)
p-Coumarate 3-Hydroxylase (C3H), also known as coumaroyl shikimate 3′-hydroxylase (C3′H), is an enzyme involved in the hydroxylation of p-coumaric acid derivatives researchgate.netdntb.gov.ua. While initially thought to directly hydroxylate p-coumaric acid or its CoA ester, recent research indicates that C3H/C3′H primarily acts on p-coumaroyl shikimate, an intermediate formed by the action of Hydroxycinnamoyl Shikimate Transferase (HCT) dntb.gov.uanih.govresearchgate.net. This hydroxylation step converts p-coumaroyl shikimate to caffeoyl shikimate dntb.gov.uaresearchgate.net. C3H is a cytochrome P450 enzyme and is involved in the early steps of lignin biosynthesis researchgate.netnih.govuniprot.org. It has been identified as a cytosolic ascorbate (B8700270) peroxidase in Brachypodium distachyon and Arabidopsis thaliana, catalyzing the direct 3-hydroxylation of 4-coumarate to caffeate researchgate.netnih.gov.
Caffeoyl-CoA 3-O-Methyltransferase (CCOAMT) Pathway
The CCOAMT pathway is a significant route for this compound biosynthesis nih.govresearchgate.net. This pathway involves the conversion of p-coumaric acid to caffeoyl-CoA, followed by methylation to feruloyl-CoA nih.govresearchgate.netresearchgate.net.
4-Coumarate-CoA Ligase (4CL) is a key enzyme that catalyzes the formation of CoA thioesters of hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and this compound frontiersin.orgbiorxiv.orgpnas.org. This reaction involves the activation of the hydroxycinnamic acid with ATP to form an adenylate intermediate, followed by the transfer of the hydroxycinnamoyl group to CoA pnas.orgnih.gov. 4CL acts as a branch point enzyme in the phenylpropanoid pathway, channeling carbon flow towards various secondary metabolites, including those leading to this compound frontiersin.orgpnas.org. Different isoforms of 4CL exist in plants, exhibiting varying substrate specificities frontiersin.orgpnas.orgnih.gov. For instance, Arabidopsis thaliana 4CL isoform 1 (At4CL1) shows catalytic efficiency towards p-coumaric acid, this compound, and caffeic acid arabidopsis.org.
Hydroxycinnamoyl Shikimate Transferase (HCT) is an enzyme that plays a central role in the "esters" pathway to monolignols, which are precursors to lignin and include coniferyl alcohol, from which this compound can be derived dntb.gov.uaresearchgate.netresearchgate.net. HCT catalyzes the transfer of a hydroxycinnamoyl group from hydroxycinnamoyl-CoA to shikimic acid or quinic acid dntb.gov.uaresearchgate.netresearchgate.netjmb.or.kr. In the context of this compound biosynthesis, HCT converts p-coumaroyl-CoA to p-coumaroyl shikimate dntb.gov.uaresearchgate.net. This intermediate is then hydroxylated by C3H/C3′H to form caffeoyl shikimate dntb.gov.uaresearchgate.net. Subsequently, HCT can catalyze the conversion of caffeoyl shikimate to caffeoyl-CoA dntb.gov.uaresearchgate.netresearchgate.net.
Role of Cinnamoyl-CoA Reductase (CCR) and Coniferyl Aldehyde Dehydrogenase (CALDH)
Cinnamoyl-CoA Reductase (CCR) is the first committed enzyme in the monolignol biosynthetic pathway, catalyzing the reduction of hydroxycinnamoyl-CoA esters to their corresponding hydroxycinnamaldehydes pnas.orgoup.comfrontiersin.orgmdpi.com. CCR acts on substrates such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, converting feruloyl-CoA to coniferyl aldehyde pnas.orgoup.comfrontiersin.org.
Coniferyl Aldehyde Dehydrogenase (CALDH), also known as Hydroxycinnamaldehyde Dehydrogenase (HCALDH), catalyzes the oxidation of coniferyl aldehyde to this compound bibliotekanauki.plnih.govlu.seresearchgate.netscielo.br. This reaction is NAD+ or NADP+-dependent nih.govlu.se. Studies have shown that CALDH activity is present in various plants and can synthesize this compound from coniferyl aldehyde nih.gov. This route suggests that this compound can be derived, at least in part, through the oxidation of coniferyl aldehyde nih.gov.
Regulation of this compound Biosynthesis in Plants
The biosynthesis of this compound in plants is a complex process subject to various regulatory mechanisms, including environmental and stress-induced modulation.
Environmental and Stress-Induced Modulation of Biosynthetic Pathways
Environmental factors and stress conditions significantly influence the phenylpropanoid pathway and, consequently, the biosynthesis and accumulation of this compound nih.govmdpi.comfrontiersin.org. Abiotic stresses such as drought, salt stress, and cool temperatures have been shown to modulate the expression levels of genes encoding enzymes involved in this compound biosynthesis nih.govfrontiersin.orgmdpi.com.
For example, cool temperatures have been observed to enhance the content of this compound in Angelica sinensis, which correlates with the upregulation of genes like PAL1, 4CLL4, 4CLL9, C3H, HCT, CCOAMT, and CCR nih.gov. This suggests that this compound biosynthesis in this plant under cool temperatures likely depends on the CCOAMT pathway nih.gov.
Drought stress can lead to significant reductions in various phenolic acids, including this compound, in some plant species like maize frontiersin.org. However, studies also indicate that this compound can play a role in plant stress response, including drought resistance mdpi.comresearchgate.netnih.gov. In Dendrobium sinense, drought stress markedly upregulates phenylpropanoid biosynthesis, with this compound identified as a pivotal metabolite for drought resistance mdpi.com. Exogenous application of this compound has been shown to improve plant growth and photosynthetic performance under stressful conditions, suggesting its role in mitigating stress fupress.netresearchgate.netnih.gov.
Salt stress has also been reported to decrease this compound content in plants like Chinese cabbage frontiersin.org. However, treatment with this compound can positively impact salt-stressed plants by increasing phenolic compound accumulation and photosynthetic performance nih.gov.
This compound is a ubiquitous phenolic compound found in the cell walls of various plants, including fruits, vegetables, cereals, and grains, particularly concentrated in bran wikipedia.orgresearchgate.net. It plays roles in plant cell wall rigidity by crosslinking lignin and polysaccharides, and is also involved in plant defense and resistance to stresses wikipedia.orgnih.govmdpi.com. Beyond its structural and protective functions in plants, this compound is recognized for its diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties researchgate.netmdpi.comresearchgate.net. This has led to its wide application in various industries, including medicine, food, and cosmetics mdpi.comresearchgate.net.
While extraction from plant sources is a traditional method for obtaining this compound, it can be costly and generate significant waste google.com. Chemical synthesis methods exist but often result in a mixture of isomers that require challenging separation google.com. Consequently, microbial biosynthesis has emerged as a promising, eco-friendly alternative for producing this compound researchgate.netgoogle.comnih.gov.
In plants, this compound is primarily biosynthesized through the shikimate pathway, starting from the amino acid phenylalanine researchgate.net. Phenylalanine is converted to 4-coumaric acid (p-coumaric acid) through the action of phenylalanine ammonia-lyase (PAL). Alternatively, tyrosine ammonia-lyase (TAL) can directly convert tyrosine to p-coumaric acid researchgate.net.
From p-coumaric acid, the pathway diverges into two main sub-pathways for this compound synthesis: the caffeic acid 3-O-methyltransferase (COMT) pathway and the caffeoyl-CoA 3-O-methyltransferase (CCOAMT) pathway researchgate.netnih.gov.
COMT Pathway: Involves enzymes such as cinnamate 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and COMT nih.gov. C3H converts p-coumaric acid to caffeic acid, and then COMT methylates caffeic acid to form this compound wikipedia.orgnih.gov.
CCOAMT Pathway: Involves enzymes such as 4-coumarate-CoA ligase (4CL), hydroxycinnamoyl shikimate transferase (HCT), and CCOAMT researchgate.netnih.gov. This pathway leads to the formation of caffeoyl-CoA, which is then methylated by CCOAMT to feruloyl-CoA, and subsequently converted to this compound researchgate.net.
Some studies suggest that this compound biosynthesis in certain plants, like Angelica sinensis, may predominantly rely on the CCOAMT pathway rather than the COMT pathway researchgate.netnih.gov.
In microorganisms, this compound can also be biosynthesized or metabolized through various pathways. A proposed biosynthetic pathway in Escherichia coli involves the conversion of L-tyrosine to p-coumaric acid by tyrosine ammonia lyase, followed by hydroxylation to caffeic acid by Sam5, and then methylation to this compound by caffeic acid methyltransferase wikipedia.org. Microorganisms can also degrade this compound through multiple catabolic pathways, including non-β-oxidative deacetylation (CoA-dependent), β-oxidative deacetylation (CoA-dependent), non-oxidative decarboxylation, CoA-independent deacetylation, and a side-chain reductive pathway mdpi.comynu.edu.cnresearchgate.net. These degradation pathways can lead to the formation of various intermediates, such as vanillin (B372448) and vanillic acid mdpi.comynu.edu.cnmicrobiologyresearch.org.
Genetic and Enzymatic Regulation of this compound Production
The biosynthesis of this compound in plants is subject to complex genetic and enzymatic regulation, often influenced by environmental factors and developmental cues researchgate.netnih.gov. Genes encoding key enzymes in the phenylpropanoid pathway, which leads to this compound synthesis, are regulated at the transcriptional level researchgate.netresearchgate.net.
Gene Expression Analysis of Key Biosynthetic Enzymes
Studies involving gene expression analysis, such as quantitative PCR with reverse transcription (RT-qPCR), have investigated the regulation of genes involved in this compound biosynthesis researchgate.netresearchgate.net. For instance, in Angelica sinensis, exposure to cooler temperatures (15 °C) compared to normal temperatures (22 °C) led to enhanced expression levels of several genes related to this compound biosynthesis, including PAL1, 4CLL4, 4CLL9, HCT, C3H, CCOAMT, and CCR1. Conversely, the expression of 4CLL5, 4CLL7, and COMT1 was downregulated under cooler conditions nih.gov. These findings suggest that temperature plays a role in regulating the expression of genes involved in this compound synthesis in this plant researchgate.netnih.gov.
Enzymatic activity of the biosynthetic enzymes also plays a crucial regulatory role. For example, the activity of enzymes like PAL, C4H, and 4CL can be increased under certain stress conditions, leading to higher levels of phenolic compounds, including this compound precursors researchgate.net.
Engineered Biosynthesis of this compound in Microbial Systems
Metabolic engineering and synthetic biology approaches have been increasingly applied to engineer microbial systems for the efficient production of this compound nih.govacs.org. These strategies aim to reconstruct or enhance this compound biosynthetic pathways in suitable microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae nih.govnih.govsciepublish.com.
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering strategies for enhancing this compound production in microbial systems involve several key aspects:
Pathway Reconstruction and Optimization: Introducing heterologous genes encoding enzymes from the this compound biosynthetic pathway into a microbial host. This typically involves genes like tal (tyrosine ammonia-lyase), sam5 (p-coumarate 3-hydroxylase), and comt (caffeic acid O-methyltransferase) google.comnih.gov. Optimizing the expression levels of these heterologous genes is crucial for maximizing flux through the pathway and improving this compound titer nih.govresearchgate.net. This can be achieved by tuning promoter strength and gene copy number researchgate.netnih.govresearchgate.net.
Host Strain Selection: Choosing a suitable microbial host is important. Studies have shown that different E. coli strains, such as JM109(DE3), can exhibit varying levels of this compound production researchgate.netnih.govresearchgate.net.
Modular Design: Artificially reconstructing the this compound pathway using modular designs has been explored to improve efficiency nih.gov. This can involve screening different E. coli lineages for efficient precursor synthesis and subsequent this compound production nih.gov.
Research has demonstrated successful engineered biosynthesis of this compound in E. coli. One study reported an engineered E. coli strain that produced 212 mg/L of this compound from L-tyrosine in flask fermentation, which was noted as a high yield for E. coli K-12 strains at the time researchgate.netnih.govresearchgate.net. Another study using modular designs achieved a this compound yield of 972.6 mg/L with 89.4% conversion in 48 hours in E. coli nih.gov.
Optimization of Cofactor Availability (e.g., NADPH)
The this compound biosynthetic pathway involves enzymes that require specific cofactors. For instance, p-coumarate 3-hydroxylase (Sam5) consumes NADPH during the conversion of p-coumaric acid to caffeic acid researchgate.netnih.govnih.gov. Therefore, optimizing the availability and regeneration of such cofactors, particularly NADPH, is a critical metabolic engineering strategy to improve this compound production nih.govnih.govfrontiersin.org.
Strategies to increase intracellular NADPH levels in engineered microbes include the overexpression of genes encoding NADPH regeneration enzymes researchgate.netnih.govnih.gov. Examples of such enzymes in E. coli include glucose-6-phosphate dehydrogenase (zwf), 6-phosphogluconate dehydrogenase (gnd), isocitrate dehydrogenase (icd), and pyridine (B92270) nucleotide transhydrogenase (pntAB) nih.govnih.gov. Overexpression of pntAB has been shown to supplement NADPH for the conversion of p-coumaric acid to caffeic acid in engineered E. coli strains for this compound biosynthesis researchgate.netnih.govresearchgate.netnih.gov. Optimizing cofactor regeneration can also be achieved by pulling the biosynthetic flux of pathways like the pentose (B10789219) phosphate (B84403) pathway frontiersin.org.
Utilizing Inexpensive Precursors in Engineered Systems
To make microbial production of this compound more economically viable, utilizing inexpensive and renewable precursors is a key consideration nih.govnih.govnrel.gov. While L-tyrosine can be used as a precursor in engineered E. coli google.comnih.gov, its cost can be a limiting factor.
Research is exploring the use of more abundant and cheaper carbon sources and byproducts as feedstocks for microbial this compound production. For example, spent coffee ground has been successfully utilized as an inexpensive precursor for this compound biosynthesis in engineered E. coli nih.gov. Additionally, this compound itself is abundant in agricultural byproducts like wheat bran and rice bran, primarily bound to lignocellulose wikipedia.orgmdpi.comnrel.gov. Enzymatic hydrolysis using enzymes like feruloyl esterases, xylanases, and arabinofuranosidases can release this compound from these inexpensive sources, making them potential feedstocks for further microbial conversion or serving as the direct product mdpi.comnih.govresearchgate.netnih.gov.
Data Tables
While the search results provide specific yield data points and gene expression fold changes, compiling comprehensive, interactive data tables directly from the snippets with sufficient detail (e.g., experimental conditions, strains) for a general article is challenging. However, the following table summarizes some key findings regarding engineered microbial production:
| Microbial Host | Precursor(s) Used | Key Engineering Strategies | This compound Titer/Yield | Reference |
| E. coli | L-tyrosine | Heterologous expression of tal, sam5, comt; Optimization of gene expression strength; Overexpression of pntAB | 212 mg/L | researchgate.netnih.govresearchgate.net |
| E. coli | Spent coffee ground | Modular design; Tyrosine transporter; Codon optimization; pCA symporter; FADH2 regeneration; Culture optimization | 972.6 mg/L (89.4% conversion) | nih.gov |
Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 445858 nih.govuni.luiarc.frresearchgate.netmpg.de |
| Caffeic acid | 179 wikipedia.orgresearchgate.netnih.govnih.gov |
| 4-Coumaric acid | 637544 wikipedia.orgresearchgate.netnih.govnih.govnih.gov |
| L-Tyrosine | 145742 wikipedia.orgresearchgate.net |
| Phenylalanine | 614 researchgate.netnih.gov |
| Vanillin | 1183 ynu.edu.cnmicrobiologyresearch.orgnrel.govmdpi.com |
| Vanillic acid | 8468 mdpi.commicrobiologyresearch.org |
| 4-Vinylguaiacol | 6934 ynu.edu.cnmdpi.com |
| Dihydrothis compound | 643775 wikipedia.orgresearchgate.net |
While traditional methods of extracting this compound from plant biomass exist, they can be resource-intensive and produce considerable waste google.com. Chemical synthesis presents an alternative, but often yields isomeric mixtures that are difficult to separate google.com. Consequently, microbial biosynthesis is gaining traction as a more sustainable and environmentally friendly approach for this compound production researchgate.netgoogle.comnih.gov.
In plants, this compound is synthesized primarily via the shikimate pathway researchgate.net. This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which is subsequently converted to 4-coumaric acid (p-coumaric acid) researchgate.net. Alternatively, tyrosine ammonia-lyase (TAL) can directly convert tyrosine to p-coumaric acid researchgate.net.
From p-coumaric acid, the biosynthesis of this compound can proceed through two main sub-pathways: the caffeic acid 3-O-methyltransferase (COMT) pathway and the caffeoyl-CoA 3-O-methyltransferase (CCOAMT) pathway researchgate.netnih.gov. The COMT pathway involves the hydroxylation of p-coumaric acid to caffeic acid by p-coumarate 3-hydroxylase (C3H), followed by methylation of caffeic acid by COMT to yield this compound wikipedia.orgnih.govnih.gov. The CCOAMT pathway involves the conversion of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL), followed by the action of hydroxycinnamoyl shikimate transferase (HCT) and caffeoyl-CoA 3-O-methyltransferase (CCOAMT) researchgate.netnih.gov.
Microorganisms also exhibit diverse metabolic pathways involving this compound. Some microbes can synthesize this compound, while others are capable of degrading it wikipedia.orgmdpi.comynu.edu.cn. A proposed biosynthetic route in Escherichia coli involves the conversion of L-tyrosine to p-coumaric acid catalyzed by tyrosine ammonia lyase, followed by hydroxylation to caffeic acid by Sam5, and subsequent methylation to this compound by caffeic acid methyltransferase wikipedia.org. Microbial degradation of this compound can occur through several pathways, including CoA-dependent and CoA-independent routes, leading to various products such as vanillin and vanillic acid mdpi.comynu.edu.cnresearchgate.netmicrobiologyresearch.org.
Genetic and Enzymatic Regulation of this compound Production
The production of this compound in plants is tightly regulated at both the genetic and enzymatic levels, responding to developmental cues and environmental stimuli researchgate.netnih.gov. The expression of genes encoding enzymes within the phenylpropanoid pathway is a key point of control researchgate.netresearchgate.net.
Gene Expression Analysis of Key Biosynthetic Enzymes
Gene expression analysis techniques, such as quantitative PCR with reverse transcription (RT-qPCR), have been employed to study the regulatory mechanisms governing this compound biosynthesis researchgate.netresearchgate.net. Research on Angelica sinensis exposed to different temperatures revealed that cooler conditions (15 °C) led to increased expression of genes associated with this compound biosynthesis, including PAL1, 4CLL4, 4CLL9, HCT, C3H, CCOAMT, and CCR1 nih.gov. Conversely, the expression of 4CLL5, 4CLL7, and COMT1 was reduced at 15 °C compared to 22 °C nih.gov. These findings indicate that temperature significantly influences the transcriptional regulation of this compound biosynthetic genes in this plant researchgate.netnih.gov.
Enzymatic activity of the biosynthetic enzymes is also subject to regulation. For example, the activities of enzymes like PAL, C4H, and 4CL can be upregulated in response to stress, contributing to increased levels of phenolic compounds, including precursors to this compound researchgate.net.
Engineered Biosynthesis of this compound in Microbial Systems
Metabolic engineering and synthetic biology approaches offer promising avenues for the sustainable and efficient production of this compound using microbial cell factories nih.govacs.org. These strategies focus on designing and optimizing metabolic pathways in host microorganisms like Escherichia coli and Saccharomyces cerevisiae nih.govnih.govsciepublish.com.
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering strategies for boosting this compound production in microbes encompass several key areas:
Reconstruction and Optimization of Biosynthetic Pathways: This involves introducing and expressing heterologous genes encoding the necessary enzymes for this compound synthesis in a chosen microbial host google.comnih.gov. Key enzymes typically include tyrosine ammonia-lyase (TAL), p-coumarate 3-hydroxylase (Sam5), and caffeic acid O-methyltransferase (COMT) google.comnih.gov. Optimizing the expression levels of these enzymes is crucial for maximizing metabolic flux towards this compound nih.govresearchgate.net. This optimization can be achieved by tuning genetic elements such as promoters and gene copy numbers researchgate.netnih.govresearchgate.net.
Selection of Suitable Host Strains: The choice of microbial host significantly impacts production efficiency. Different strains, even within the same species like E. coli, can exhibit varying capacities for this compound biosynthesis researchgate.netnih.govresearchgate.net.
Modular Pathway Design: Reconstructing biosynthetic pathways using modular approaches allows for systematic optimization of different pathway segments nih.gov. This can involve screening different microbial lineages to identify those most efficient at producing precursors and subsequently this compound nih.gov.
Significant progress has been made in engineering E. coli for this compound production. One study successfully engineered an E. coli strain that produced 212 mg/L of this compound from L-tyrosine in flask fermentation, which was considered a high yield for E. coli K-12 strains at the time researchgate.netnih.govresearchgate.net. Another study employing modular design strategies achieved a this compound yield of 972.6 mg/L with 89.4% conversion in E. coli within 48 hours nih.gov.
Optimization of Cofactor Availability (e.g., NADPH)
Enzymes involved in this compound biosynthesis often require specific cofactors for their activity. For example, p-coumarate 3-hydroxylase (Sam5), which converts p-coumaric acid to caffeic acid, utilizes NADPH researchgate.netnih.govnih.gov. Therefore, ensuring sufficient availability and efficient regeneration of essential cofactors like NADPH is a vital metabolic engineering strategy to enhance this compound production nih.govnih.govfrontiersin.org.
Strategies to increase intracellular NADPH levels in engineered microorganisms include the overexpression of genes encoding NADPH-regenerating enzymes researchgate.netnih.govnih.gov. In E. coli, examples include enzymes like pyridine nucleotide transhydrogenase (PntAB) researchgate.netnih.govnih.gov. Overexpression of pntAB has been shown to improve the supply of NADPH necessary for the conversion of p-coumaric acid to caffeic acid in engineered E. coli strains designed for this compound biosynthesis researchgate.netnih.govresearchgate.netnih.gov. Additionally, optimizing cofactor regeneration can involve manipulating metabolic pathways, such as the pentose phosphate pathway, to pull flux towards NADPH production frontiersin.org.
Utilizing Inexpensive Precursors in Engineered Systems
To enhance the economic feasibility of microbial this compound production, the utilization of inexpensive and readily available precursors is a key consideration nih.govnih.govnrel.gov. While L-tyrosine can serve as a precursor in engineered E. coli google.comnih.gov, its cost can be a limiting factor for large-scale production.
Research efforts are focused on utilizing more abundant and cost-effective carbon sources and agricultural byproducts as feedstocks for microbial this compound synthesis. Spent coffee ground, for instance, has been successfully used as an inexpensive precursor in engineered E. coli nih.gov. Agricultural residues like wheat bran and rice bran are rich sources of this compound, primarily in bound forms within lignocellulose wikipedia.orgmdpi.comnrel.gov. Enzymatic treatments using enzymes such as feruloyl esterases, xylanases, and arabinofuranosidases can effectively release this compound from these materials, making them valuable feedstocks for microbial conversion or as a source of the product itself mdpi.comnih.govresearchgate.netnih.gov.
Data Tables
| Microbial Host | Precursor(s) Used | Key Engineering Strategies | This compound Titer/Yield | Reference |
| E. coli | L-tyrosine | Heterologous expression of tal, sam5, comt; Optimization of gene expression strength (promoter/copy number); Overexpression of pntAB | 212 mg/L (flask fermentation) | researchgate.netnih.govresearchgate.net |
| E. coli | Spent coffee ground | Modular design; Tyrosine transporter; Heterologous codon adaptation; pCA symporter; FADH2 regeneration (in vivo); Culture condition optimization | 972.6 mg/L (89.4% conversion) | nih.gov |
Advanced Methodologies for Ferulic Acid Analysis and Quantification
Chromatographic Techniques for Ferulic Acid Analysis
Chromatographic techniques are essential for separating this compound from other compounds present in a sample matrix, allowing for its selective detection and quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are prominent examples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique extensively applied for the analysis and quantification of this compound in diverse samples, including plant extracts, food products, and biological matrices creative-proteomics.comscielo.brnih.gov. Its ability to provide high resolution and sensitivity makes it suitable for complex samples.
Reverse phase HPLC (RP-HPLC) is the most common mode used for this compound analysis due to its polarity. Method development involves optimizing parameters such as the stationary phase (typically a C18 column), mobile phase composition, flow rate, temperature, and detection wavelength to achieve adequate separation and sensitivity for this compound researchgate.netscispace.comrjas.orgajol.inforesearchgate.net.
Validation of an RP-HPLC method for this compound is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) scielo.brscispace.comajol.info. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness scielo.brscispace.comrjas.orgajol.info.
Specificity: Ensuring that the method can accurately measure this compound in the presence of other components in the sample matrix, including potential degradation products scielo.brscispace.com.
Linearity: Demonstrating a proportional relationship between the this compound concentration and the detector response over a defined range scielo.brresearchgate.netrjas.orgajol.info. For example, a method showed linearity for this compound in the range of 10.0-70.0 μg/mL with a correlation coefficient >0.999 researchgate.net. Another method demonstrated linearity in the range of 2–10 µg/mL with a regression coefficient of 0.9967 ajol.info. A wider range of 200 to 7000 ng/ml with a correlation coefficient r²=0.996 has also been reported nih.gov.
Accuracy: Assessing the closeness of the measured values to the true concentration of this compound. This is often evaluated through recovery studies by adding known amounts of this compound to samples and measuring the percentage recovered scielo.brrjas.orgajol.info. Recovery rates for this compound have been reported between 102.64% and 109.44% ajol.info, and between 101.06% and 102.10% scielo.br.
Precision: Evaluating the repeatability and intermediate precision of the method. This is typically expressed as relative standard deviation (RSD) scielo.br.
LOD and LOQ: Determining the lowest concentration of this compound that can be detected (LOD) and reliably quantified (LOQ) scielo.brrjas.org. Reported LOD and LOQ values for this compound include 0.00456 and 0.013819 mg/mL, respectively rjas.org, and 102 ng/mL and 310 ng/mL scielo.br.
Robustness: Examining the ability of the method to remain unaffected by small, deliberate variations in method parameters scielo.brrjas.org.
Several studies have reported specific RP-HPLC conditions for this compound analysis. For instance, a method used a C18 column with a mobile phase of methanol (B129727) and water pH 3.0 (48:52 v/v) at a flow rate of 1.0 mL/min, detected at 320 nm researchgate.netscispace.comresearchgate.net. Another method employed acetonitrile (B52724) and 0.5% acetic acid (37:63, v/v) as the mobile phase at 1 mL/min, with detection at 320 nm scielo.br. A method for simultaneous determination of multiple phenolic acids, including this compound, used a C18 column and a gradient elution with acetonitrile and 0.5% acetic acid aqueous solution, detected at multiple wavelengths including 320 nm rsc.org.
Photodiode Array (PDA) detection is commonly coupled with HPLC for this compound analysis scielo.brresearchgate.netscispace.comajol.info. A PDA detector allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, providing valuable information for peak identification, purity assessment, and quantification creative-proteomics.comrsc.org. This compound exhibits strong absorbance in the UV region, typically with a maximum around 320-323 nm, which is the wavelength often used for detection creative-proteomics.comscielo.brresearchgate.netscispace.comajol.inforesearchgate.net. Using a PDA detector helps confirm the identity of the this compound peak by comparing its UV spectrum to that of a standard rsc.org.
Quantifying this compound in complex matrices such as plant extracts, food products, and biological samples presents challenges due to the presence of interfering compounds creative-proteomics.comresearchgate.netrjas.org. Sample preparation steps, including extraction and clean-up, are crucial to isolate this compound and minimize matrix effects creative-proteomics.comnih.govjfda-online.com. Various extraction protocols have been developed, with efficiency depending on the matrix and the form of this compound (free or conjugated) jfda-online.com. RP-HPLC, coupled with sensitive detectors like PDA, is well-suited for quantifying this compound in these complex samples after appropriate sample preparation creative-proteomics.comresearchgate.netrjas.org. Methods have been developed and validated for quantifying this compound in matrices such as polymeric microparticles, herbal formulations, and plant extracts researchgate.netscispace.comrjas.orgnih.gov.
HPLC coupled with UV/Vis detection is a standard and widely used technique for the determination of this compound rjas.orgajol.infoagriculturejournals.czdiva-portal.org. UV/Vis detectors measure the absorbance of the eluent at specific wavelengths, allowing for the quantification of compounds that absorb in the UV-Vis range, such as this compound rjas.orgajol.infoagriculturejournals.cz. While a standard UV-Vis detector measures absorbance at a single or a few wavelengths, a PDA detector (as discussed in section 3.1.1.2) is a type of UV-Vis detector that provides a full spectrum. The choice of detection wavelength is critical for sensitivity and selectivity, with 320 nm being a common choice for this compound scielo.brresearchgate.netscispace.comajol.inforesearchgate.net. HPLC-UV/Vis methods have been developed and validated for quantifying this compound in various matrices, including sugar beet pulp and cereal grains agriculturejournals.czdiva-portal.org.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the analysis and quantification of this compound, particularly in plant extracts and herbal formulations researchgate.netscispace.comijper.orge3s-conferences.orgorientjchem.org. HPTLC offers advantages such as simultaneous analysis of multiple samples on a single plate, lower solvent consumption compared to HPLC, and relatively simple sample preparation ijper.orge3s-conferences.org.
In HPTLC, this compound is separated on a stationary phase (typically silica (B1680970) gel on an aluminum plate) using a mobile phase system ijper.org. After development, the plate is scanned densitometrically at a specific wavelength (often around 319-320 nm) to quantify the separated this compound spot ijper.orgorientjchem.org. Method development involves optimizing the stationary phase, mobile phase composition, and detection parameters ijper.org.
Validation of HPTLC methods for this compound includes parameters similar to HPLC, such as linearity, accuracy, and precision ijper.org. For example, an HPTLC method for this compound in Ferula asafoetida showed linearity in the range of 200 ng/spot – 700 ng/spot with a correlation coefficient r² = 0.989 and an Rf value of 0.48 ± 0.02 ijper.org. HPTLC methods have been reported for the determination of this compound in matrices like Ferula asafoetida and foxtail millet ijper.orge3s-conferences.orgorientjchem.org. The method is considered economical due to low mobile phase consumption and minimal sample clean-up e3s-conferences.org.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis and identification of this compound. creative-proteomics.comnih.govresearchgate.net GC-MS allows for the separation of this compound from other compounds in a sample and provides structural information through mass spectral analysis. nih.gov A minor drawback of GC-MS compared to HPLC is the necessity of a derivatization step to enhance the volatility and thermal stability of this compound. nih.gov However, GC-MS offers advantages such as the simultaneous, complete, and high-resolution separation of geometric isomers (cis- and trans-ferulic acid) in a single run, along with sensitive detection and unambiguous identification and quantification. nih.gov
Studies have utilized GC-MS to analyze phenolic compounds, including this compound, in various plant extracts. researchgate.net A validated stability-indicating GC-MS method has been developed for the determination of trans-ferulic acid and its degradation products, confirming cis-ferulic acid as a primary degradation product. nih.govresearchgate.net This method demonstrated linearity over a concentration range of 1 to 100 mg L⁻¹, with correlation coefficients above 0.999. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for trans-ferulic acid were reported as 0.15 mg L⁻¹ and 0.50 mg L⁻¹, respectively. nih.govresearchgate.net
Spectrophotometric Methods for this compound Quantification
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for the quantification of this compound due to its characteristic absorption in the UV region. myskinrecipes.commyskinrecipes.comresearchgate.net
UV-Visible Spectrophotometry
UV-Vis spectrophotometry measures the absorbance of this compound solutions at specific wavelengths to determine its concentration. myskinrecipes.commyskinrecipes.com this compound typically exhibits a maximum absorption peak in the range of 310-340 nm, often cited around 320 nm. myskinrecipes.comresearchgate.net A general protocol involves preparing standard solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring their absorbance at the characteristic wavelength using a UV-Vis spectrophotometer. myskinrecipes.commyskinrecipes.com A standard curve is then generated by plotting absorbance against known concentrations. myskinrecipes.commyskinrecipes.com Sample solutions are prepared, and their this compound concentration is determined by comparing their absorbance to the standard curve. myskinrecipes.commyskinrecipes.com UV-Vis spectrophotometry is considered simple, rapid, and cost-effective for the determination of this compound. nanobioletters.com It has been applied for the simultaneous determination of this compound with other compounds in combination formulations. nanobioletters.com
Sample Preparation and Extraction Methodologies
The efficient extraction of this compound from natural sources is critical for accurate analysis, especially considering its presence in different forms within plant cell walls. mdpi.comnih.gov Various extraction and sample preparation methodologies are employed depending on the matrix and the target form of this compound (free, conjugated, or bound).
Alkaline Hydrolysis for Total this compound Content
Alkaline hydrolysis is a common method used to release esterified this compound from the plant cell wall matrix, allowing for the determination of total this compound content. mdpi.comnih.govmeral.edu.mmmendelnet.cz This process involves treating the plant material with an alkaline solution (e.g., NaOH) which cleaves the ester bonds linking this compound to polysaccharides and lignins. mdpi.comnih.govmeral.edu.mm The conditions for alkaline hydrolysis, such as NaOH concentration, temperature, and time, can influence the efficiency of this compound release. mendelnet.czitjfs.comresearchgate.net Studies have investigated the optimization of these parameters for various sources like wheat bran and sugarcane bagasse. meral.edu.mmmendelnet.czitjfs.com For instance, alkaline hydrolysis using 0.5 M NaOH at 50°C has been used to extract this compound from grain processing waste. mendelnet.cz Another study on sugarcane bagasse used 1 M NaOH at 60°C for 4 hours for total hydrolysis. meral.edu.mm Alkaline hydrolysis has been shown to effectively release a significant portion of this compound from lignocellulosic materials. mdpi.com
Optimization of Extraction Yields from Natural Sources
Optimizing extraction yields of this compound from natural sources involves considering factors such as solvent type, temperature, extraction time, and solid-to-liquid ratio. mdpi.comnih.gov Mathematical and statistical methods, such as response surface methodology (RSM), are often employed to determine the optimal extraction conditions. mdpi.comnih.govresearchgate.netcore.ac.uk
Different solvents can be used for extraction depending on the form of this compound. Free and ester forms can be directly extracted using pressurized hot water or aqueous ethanol solutions. mdpi.com For instance, 80% methanol has been used for microwave-assisted extraction of this compound from tomatoes. mdpi.com
Research findings highlight the impact of various parameters on extraction efficiency:
Solvent: Ethanol (60%) has been found suitable for successful extraction of this compound. nih.gov
Temperature and Time: Elevated temperatures and longer extraction times can enhance extraction yields. core.ac.uk Pressurized water at 200°C for 3.5 minutes extracted 17% of the free form of this compound from destarched wheat bran. mdpi.com
Alkaline Concentration: While alkaline hydrolysis is effective, severe alkali concentrations can negatively impact this compound content. itjfs.com Optimal NaOH concentrations have been determined for specific sources. itjfs.comresearchgate.net
Solid-to-Liquid Ratio: Studies have shown that the solid-to-liquid ratio can influence the amount of this compound released. researchgate.net
Pre-treatment: Soaking materials like sugar beet pulp in water prior to alkaline extraction can remove residual sugars and enhance the quality of the extracted this compound. meral.edu.mmitjfs.com
Data from studies on optimizing extraction yields can be presented in tables to show the effect of different parameters on the amount of this compound extracted. For example, studies on barley varieties showed varying concentrations of this compound after alkaline hydrolysis, ranging from 359 to 624 µg/g dry weight. nih.gov Mechanical fractionation of barley grains indicated that the majority of this compound is concentrated in the husk and outer layers. nih.gov
Here is an example of how data on this compound content in different barley fractions after alkaline hydrolysis could be presented:
| Barley Fraction | This compound Content (% of total) |
| F1 (Husk/Outer Layers) | 77.7 - 82.3 nih.gov |
| F2 (Intermediate) | Lower content nih.gov |
| F3 (Endosperm) | 1.2 - 1.9 nih.gov |
Optimization studies using RSM on wheat bran extraction have shown that the initial weight of wheat bran had a statistically significant effect on this compound yields, while the effects of NaOH concentration and hydrolysis temperature were less significant. mendelnet.cz
Validation Parameters for Analytical Methods
Validation of analytical methods for this compound quantification is essential to ensure their reliability, accuracy, and precision. nanobioletters.commdpi.comnih.govnih.gov According to guidelines such as those from the International Conference on Harmonization (ICH), method validation typically includes evaluating parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nanobioletters.commdpi.comnih.govnih.govscribd.com
Specificity: Ensures that the method accurately measures this compound without interference from other components in the sample matrix. nanobioletters.com
Linearity and Range: Demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. nih.govnanobioletters.commdpi.comnih.govnih.gov For example, a validated HPLC-UV method for this compound in coffee extracts showed linearity over a specific concentration range with a high correlation coefficient (r²). mdpi.comresearchgate.net Another UV spectrophotometry method showed linear responses for this compound in the range of 1–10 µg/ml. nanobioletters.com A validated GC-MS method for trans-ferulic acid was linear from 1 to 100 mg L⁻¹ with r² > 0.999. nih.govresearchgate.net
Accuracy: Assesses how close the experimental results are to the true value. mdpi.comnih.gov Recovery studies are often performed by adding known amounts of this compound to samples and measuring the percentage recovered. nih.gov
Precision: Evaluates the agreement among individual test results when the method is applied repeatedly. mdpi.comnih.gov This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). mdpi.comnih.gov Relative standard deviation (RSD) is commonly used to express precision. mdpi.comnih.gov For a validated HPLC-UV method, the coefficient of variation values for this compound precision were within acceptable limits. mdpi.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. nih.govmdpi.comnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.govmdpi.comnih.gov Reported LOD and LOQ values for this compound vary depending on the analytical technique and matrix. nih.govmdpi.comnih.gov
Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. mdpi.com
Data from validation studies can be presented in tables summarizing the results for each parameter, including linearity range, correlation coefficient, LOD, LOQ, accuracy (recovery %), and precision (RSD %). mdpi.comnih.gov
Here is an example of how validation parameters for a this compound analytical method might be presented:
| Validation Parameter | Result/Range | Criteria (Example based on ICH) |
| Linearity Range | 1 - 10 µg/ml nanobioletters.com | Appropriate range |
| Correlation Coefficient (r²) | > 0.999 nih.govresearchgate.net or 0.996 nih.gov | ≥ 0.995 or 0.999 |
| Accuracy (% Recovery) | 103.13 - 104.14% nih.gov | Typically 98-102% |
| Precision (% RSD) | < 2% mdpi.comnih.gov | Typically ≤ 2% or 5% |
| LOD | 0.15 mg L⁻¹ nih.govresearchgate.net or 105 ng/ml nih.gov | Signal-to-noise ratio (S/N) ≥ 3 |
| LOQ | 0.50 mg L⁻¹ nih.govresearchgate.net or 353 ng/ml nih.gov | Signal-to-noise ratio (S/N) ≥ 10 |
Validated methods, such as HPLC-UV and UV spectrophotometry, have been successfully applied for the quantification of this compound in various samples, including coffee extracts and pharmaceutical formulations. nanobioletters.commdpi.comnih.gov
Linearity, Accuracy, Precision, and Robustness
Method validation for this compound analysis typically involves assessing linearity, accuracy, precision, and robustness.
Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. This is often evaluated by analyzing a series of standard solutions at different concentrations and constructing a calibration curve. A good linear relationship is indicated by a high correlation coefficient (r²). For instance, an HPLC method for this compound estimation in asafoetida showed a good linear relationship with an r² value of 0.996 in the concentration range of 200 to 7000 ng/mL. nih.gov Another validated HPLC-PDA method for this compound quantification in nanoparticles demonstrated linearity in the range of 10 to 100 µg/mL with a correlation coefficient of 0.999. scielo.br A UV spectrophotometric method for simultaneous estimation of this compound showed linear responses in the range of 1–10 µg/mL. nanobioletters.comnanobioletters.com An HPLC-DAD method for determining this compound in microparticles exhibited a linear calibration curve in the range of 10.0–70.0 µg/mL with a correlation coefficient greater than 0.999. scispace.comresearchgate.net A validated HPLC-UV method for this compound in a cold cream showed linearity with r² ≥ 0.998. mdpi.com
Accuracy refers to the closeness of the results obtained by the method to the true value. It is often assessed by performing recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage of the added analyte recovered is determined. For the HPLC method used for asafoetida, the recovery of this compound was in the range of 103.13-104.14% with a % RSD less than 2%. nih.gov An HPLC-PDA method for this compound in nanoparticles showed recovery between 101.06% and 102.10%. scielo.br Accuracy for a UV spectrophotometric method was reported as 99.4% and 101.02% for this compound and imipramine, respectively. benthamscience.com Recovery rates between 99.02% and 100.73% were reported for an HPLC-DAD method for this compound in polymeric microparticles. scispace.comresearchgate.net An HPLC-UV method for this compound in cold cream showed accuracy (% recovery) between 97.1% and 101.9% and also 98.5% and 102.9% from sample processing, with %RSD < 2%. mdpi.com
Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It can be evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). For the HPLC method for asafoetida, the % RSD for repeatability of sample application was 0.638% and 0.535%, while inter-day and intra-day precision showed % RSD less than 2%. nih.gov An HPLC-PDA method for this compound in nanoparticles was reported as precise based on intra- and inter-day relative standard deviation values less than 3.20%. scielo.br For the HPTLC method, the % RSD for repeatability was 0.98% and 0.865%, and inter-day and intra-day variation was less than 2%. ijper.org Precision for an HPLC-DAD method for this compound in microparticles was demonstrated by a relative standard deviation lower than 2.0% for both intra-day and inter-day analyses. scispace.comresearchgate.net
Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This demonstrates the reliability of the method during normal usage. Robustness was demonstrated for an HPLC-PDA method for this compound in nanoparticles by considering changes in mobile phase proportion. scielo.br An HPLC-DAD method for this compound in microparticles also included robustness testing as per ICH guidelines. scispace.comresearchgate.net
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected, though not necessarily quantified accurately. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with acceptable accuracy and precision. These limits are typically calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.netijper.org
For the HPLC method developed for asafoetida, the LOD and LOQ were found to be 105 ng/mL and 353 ng/mL, respectively. nih.gov An HPLC-PDA method for this compound in nanoparticles presented an LOD of 102 ng/mL and an LOQ of 310 ng/mL. scielo.br For an HPTLC method, the LOD was determined to be 56 ng/spot and the LOQ was 164 ng/spot. ijper.org A validated HPLC method for this compound in Chinese Angelica reported an LOD of 4.5 µg/g and an LOQ of 13.8 µg/g for free this compound, and an LOD of 5.8 µg/g and an LOQ of 18.5 µg/g for total available this compound. jfda-online.com LOD and LOQ were also evaluated for UV spectrophotometric methods nanobioletters.comnanobioletters.com and HPLC-DAD methods for this compound in microparticles scispace.comresearchgate.net.
Pharmacokinetics and Pharmacodynamics of Ferulic Acid
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies have investigated the ADME of ferulic acid in various models. In rats, this compound has been shown to be absorbed from both the stomach and the jejunum. phypha.ir A significant portion of this compound can disappear from the stomach within 25 minutes, with recovery in gastric mucosa, blood, bile, and urine, suggesting rapid gastric absorption. phypha.ir Perfusion studies in isolated rat intestine also indicated quick disappearance from the jejunum, with a lesser extent from the ileum. phypha.ir The efficient absorption rate is supported by the low percentage (0.5–0.8%) of ingested this compound found in rat feces. phypha.ir
Following intravenous administration in rats, this compound rapidly disappears from blood circulation within 15 minutes. jbtr.or.krkoreamed.org this compound is primarily distributed to the liver and kidney after intravenous administration. jbtr.or.krkoreamed.org Concentrations in most other tissues were below 1.0 µg/g tissue 2 hours post-administration. jbtr.or.kr Excretion occurs via both bile and urine. jbtr.or.krkoreamed.org The cumulative amount excreted in bile after 2 hours was comparable to that in urine after 72 hours, indicating significant excretion through both pathways. jbtr.or.krkoreamed.org
Bioavailability Challenges and Enhancement Strategies
Despite its potential, the clinical application of this compound is limited by its poor bioavailability. nih.govresearchgate.net
Factors Limiting Oral Bioavailability
Several factors contribute to the limited oral bioavailability of this compound. These include low aqueous solubility and limited absorption in the gastrointestinal tract. nih.gov this compound is classified as a BCS Class IV drug due to its low solubility and poor permeability. tandfonline.com Rapid metabolism in the liver and quick elimination from the body also reduce systemic bioavailability. nih.gov Furthermore, this compound can be degraded in the acidic environment of the stomach and by enzymes in the gastrointestinal tract. nih.gov Its poor permeability across biological membranes also hinders its ability to reach target sites. nih.gov Variability in absorption can also occur due to factors such as diet, health status, and individual differences in metabolism. nih.gov When this compound is bound to indigestible polysaccharides in plant cell walls, such as arabinoxylans, its bioavailability is further limited due to poor intrinsic dissolution rate. mdpi.comnih.gov For instance, wheat this compound has shown low bioaccessibility (< 1%), although this was higher (∼60%) when free this compound was added to flour. nih.gov
Metabolism of this compound: Glucuronidation and Sulfation
This compound undergoes extensive presystemic metabolism, primarily in the liver. caldic.com The main metabolic pathways involve conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation). caldic.comnih.govjst.go.jp Glucuronide and sulfoglucuronide conjugates are the most abundant metabolites found in plasma, with a low percentage of unmodified this compound remaining. caldic.com In humans, phase II conjugation, including glucuronidation and sulfation, predominates over phase I metabolism. mdpi.com
Studies investigating glucuronidation with human liver microsomes and cytosol have identified two main glucuronides: an ether O-glucuronide and an ester acylglucuronide. nih.govjst.go.jp A phenol (B47542) sulfoconjugate is also formed with a higher affinity than the glucuronides. nih.govjst.go.jp Human recombinant UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1, are primarily involved in the glucuronidation of this compound at its nucleophilic groups. nih.govjst.go.jp UGT1A6 and UGT1A8 are involved in the formation of the ether glucuronide, while UGT1A7, UGT1A10, and UGT2B7 preferentially glucuronidate the carboxyl group. nih.govjst.go.jp In HepG2 cells, a model of human liver, this compound generated glucuronides as the only metabolites. acs.org
In plasma, ferulic acids are equally glucuronidated and sulfated. mdpi.com Metabolites conjugated with a larger glucuronic acid moiety are more likely to enter enterohepatic circulation compared to sulfated or methylated derivatives, which may explain their lower abundance in circulation. mdpi.com
Pharmacokinetic Modeling and Parameters
Pharmacokinetic parameters of this compound have been determined using various models to describe its behavior in the body. nih.govnih.govphcog.com Plasma concentration-time profiles are often analyzed by fitting the data to compartmental models, such as a biexponential equation for intravenous administration. jbtr.or.krphcog.com
Half-Life (t1/2) and Clearance (CLt)
The half-life (t1/2) and total body clearance (CLt) are important pharmacokinetic parameters that indicate how quickly this compound is eliminated from the systemic circulation. Following oral administration of ethyl ferulate in rats, the elimination half-life (t1/2β) of this compound was reported as 0.11 ± 0.01 hours. ukaazpublications.com After intravenous administration in rats, the mean plasma half-lives at the alpha phase (t1/2α) were 1.10 and 1.39 minutes at doses of 2 and 10 mg/kg, respectively. jbtr.or.krkoreamed.org The t1/2β values increased with increasing doses. jbtr.or.krkoreamed.org The total body clearance (CLt) values significantly decreased as the this compound dose increased, suggesting nonlinear kinetics at higher doses, possibly due to saturation in elimination processes like hepatobiliary transport or urinary excretion. jbtr.or.krkoreamed.org In humans, free this compound detected in plasma after oral administration of sodium ferulate showed a half-life of 42 minutes. phypha.ir The half-life in rats has been estimated to range from approximately 10 to 30 minutes depending on the dose and route of administration. phypha.ir
Table 1: Select Pharmacokinetic Parameters of this compound
| Parameter | Value (Rat, Oral Ethyl Ferulate) | Value (Rat, IV) | Value (Human, Oral Sodium Ferulate) | Source |
| t1/2β (hours) | 0.11 ± 0.01 | - | - | ukaazpublications.com |
| t1/2α (min, 2mg/kg) | - | 1.10 | - | jbtr.or.krkoreamed.org |
| t1/2α (min, 10mg/kg) | - | 1.39 | - | jbtr.or.krkoreamed.org |
| t1/2 (min) | - | ~10-30 (depending on dose/route) | 42 | phypha.ir |
| CLt (L/h/kg) | 17.1 ± 1.59 (150 mg/kg) | Decreased with increasing dose | - | jbtr.or.krkoreamed.orgukaazpublications.com |
Plasma Concentration-Time Profiles
Plasma concentration-time profiles illustrate the concentration of this compound in the bloodstream over time after administration. Following oral administration of ethyl ferulate in rats, plasma this compound concentrations peaked at 0.25 hours. scispace.com In humans, after oral administration of sodium ferulate, free this compound is quickly absorbed, reaching maximum plasma levels at 24 minutes. phypha.ir After oral administration of Chaihu-Shugan-San (which contains this compound from Chuanxiong Rhizoma) to healthy volunteers, maximum concentrations of this compound were observed at approximately 27 minutes. academicjournals.org The plasma concentration-time curves of this compound have been described by a two-compartment model. phcog.com
Table 2: Peak Plasma Concentration and Time to Peak
| Subject Group | Administration Route/Formulation | Cmax (ng/mL) | Tmax (min) | Source |
| Rat | Oral Ethyl Ferulate | 18.38 ± 1.38 | 15 | scispace.com |
| Human | Oral Sodium Ferulate | - | 24 | phypha.ir |
| Healthy Volunteers | Oral Chaihu-Shugan-San | 355.53 ± 65.31 | 26.95 ± 7.64 | academicjournals.org |
| Functional Dyspepsia Patients | Oral Chaihu-Shugan-San | 199.69 ± 41.04 | 27.51 ± 5.02 | academicjournals.org |
Interactive Table 1: Select Pharmacokinetic Parameters of this compound
| Parameter | Value (Rat, Oral Ethyl Ferulate) | Value (Rat, IV) | Value (Human, Oral Sodium Ferulate) | Source |
| t1/2β (hours) | 0.11 ± 0.01 | - | - | ukaazpublications.com |
| t1/2α (min, 2mg/kg) | - | 1.10 | - | jbtr.or.krkoreamed.org |
| t1/2α (min, 10mg/kg) | - | 1.39 | - | jbtr.or.krkoreamed.org |
| t1/2 (min) | - | ~10-30 (depending on dose/route) | 42 | phypha.ir |
| CLt (L/h/kg) | 17.1 ± 1.59 (150 mg/kg) | Decreased with increasing dose | - | jbtr.or.krkoreamed.orgukaazpublications.com |
Interactive Table 2: Peak Plasma Concentration and Time to Peak
| Subject Group | Administration Route/Formulation | Cmax (ng/mL) | Tmax (min) | Source |
| Rat | Oral Ethyl Ferulate | 18.38 ± 1.38 | 15 | scispace.com |
| Human | Oral Sodium Ferulate | - | 24 | phypha.ir |
| Healthy Volunteers | Oral Chaihu-Shugan-San | 355.53 ± 65.31 | 26.95 ± 7.64 | academicjournals.org |
| Functional Dyspepsia Patients | Oral Chaihu-Shugan-San | 199.69 ± 41.04 | 27.51 ± 5.02 | academicjournals.org |
Tissue Distribution Studies
Studies on the tissue distribution of this compound in rats following intravenous administration have shown rapid clearance from the bloodstream within 15 minutes. This compound was primarily distributed to the liver and kidney. jbtr.or.kr At 0.5 hours after intravenous administration of 10 mg/kg, this compound concentrations in the liver and kidney were approximately 1.0 μg/g and 1.3 μg/g tissue, respectively, comparable to plasma concentrations shortly after administration. jbtr.or.kr However, concentrations in most other tissues were below 1.0 μg/g tissue by 2 hours post-administration. jbtr.or.kr
Following oral administration of angoroside C, a compound metabolized to this compound, this compound was also detected in various tissues. The maximum concentrations of this compound in the kidney were observed at 6 hours after oral administration of angoroside C in rats. nih.gov Another study investigating the tissue distribution of angoroside C and its metabolite this compound after oral administration in rats indicated that angoroside C was widely distributed in main organs, with the highest concentrations in the lung at 15 minutes, followed by the kidney, liver, spleen, and brain. frontiersin.org Angoroside C was cleared from these organs by approximately 6 hours. frontiersin.org
Studies using a self-microemulsifying drug delivery system (SMEDDS) for this compound in mice showed enhanced distribution of this compound in the brain, suggesting that delivery systems can influence its tissue distribution. researchgate.net
Pharmacodynamic Mechanisms
The diverse biological activities of this compound are mediated through complex pharmacodynamic mechanisms involving interactions with various molecular targets and modulation of signaling pathways.
Molecular Targets and Signaling Pathways
This compound exerts its effects by influencing several key molecular targets and signaling cascades within cells.
This compound can modulate the activity of various enzymes involved in cellular processes, particularly those related to oxidative stress and metabolism. It acts not only as a free radical scavenger but also as an inhibitor of enzymes that catalyze free radical generation and an enhancer of scavenger enzyme activity. mdpi.comkarger.com Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby bolstering the body's defense against free radicals. mdpi.comnih.gov For instance, oral administration of this compound increased the activity of hepatic GK enzymes and decreased the activity of G6Pase and PEPCK, suggesting a role in regulating glucose homeostasis. mdpi.com this compound has also been shown to inhibit angiotensin-converting enzyme (ACE) activity. phypha.irfrontiersin.org In the context of hyperuricemia, this compound was found to regulate the expression of uric acid transport-related proteins, including urate organic anion transporter 1, glucose transporter 9, and adenosine (B11128) triphosphate-binding transporter protein G2. hep.com.cn
This compound can influence the expression of genes involved in a variety of cellular responses, including antioxidant defense, inflammation, and cell cycle regulation. It has been shown to activate the nuclear factor erythroid-2-related factor-2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway, leading to the upregulation of Nrf2-regulated genes, such as HO-1, which exert anti-oxidative effects. frontiersin.orgmdpi.com Studies in hepatocytes and cardiomyocytes demonstrated that this compound down-regulated the expression of Keap1 protein and up-regulated the expression of Nrf2 protein and the gene transcription of HO-1 and glutathione S-transferase (GST) in a dose-dependent manner. foodandnutritionresearch.net Furthermore, this compound has been observed to modulate the expression of genes related to dopaminergic neurons and mitochondrial dynamics, exhibiting neuroprotective effects. mdpi.com In breast cancer cells, this compound treatment markedly up-regulated the transcription of the HER2 oncogene and the estrogen receptor-alpha (ESR1) gene. nih.gov this compound can also suppress triglyceride-synthesizing enzymes, fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), and the expression of CCAAT/enhancer binding protein α (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ) in adipocytes. mdpi.com
This compound plays a role in the cellular stress response, particularly in mitigating oxidative stress. It can enhance the cell stress response by regulating key enzymes and pathways involved in counteracting free radical-induced damage. foodandnutritionresearch.netcaldic.com This includes the upregulation of vitagenes such as heme oxygenase-1 (HO-1) and heat shock protein-70 (HSP70), which are crucial for cellular defense against oxidative stress. caldic.comnih.gov this compound has been shown to suppress the accumulation of reactive oxygen species (ROS) induced by various stressors, including heat stress and paraquat. mdpi.com This ability to scavenge free radicals and activate cell stress response mechanisms contributes to its cytoprotective activity. caldic.com
Mechanisms Underlying Diverse Biological Activities
The multifaceted biological activities of this compound, such as its antioxidant, anti-inflammatory, and potential anti-cancer effects, are underpinned by its interactions with various molecular targets and signaling pathways. Its antioxidant activity is primarily attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes. karger.comresearchgate.net The anti-inflammatory effects are mainly related to the modulation of signaling pathways such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB). mdpi.comresearchgate.net this compound can inhibit the expression of pro-inflammatory cytokines and enzymes. nih.gov It has been shown to block the translocation of NF-κB p65 to the nucleus and reduce intracellular ROS levels in LPS-stimulated macrophages. mdpi.com
This compound's potential anti-cancer activity involves multiple mechanisms, including the activation of cell-cycle-related proteins (e.g., p53, p21, Bax) and enzymes, reduction of cyclins, and inhibition of pathways like PI3K/AKT/mTOR, Notch, and Wnt, which are associated with proliferation, invasion, metastasis, and angiogenesis. researchgate.net It can also induce the expression of pro-apoptotic factors and suppress pro-angiogenic factors like COX-2 and VEGF-2. researchgate.net
In the context of metabolic disorders, this compound has demonstrated potential therapeutic effects by regulating glucose and lipid metabolism, possibly through modulating the expression of gluconeogenic and lipogenic genes in liver tissues and influencing insulin (B600854) sensitivity. phypha.ir Its effects on vascular endothelial function and blood pressure may involve the inhibition of NADPH oxidase and ACE activity. frontiersin.org
This compound's neuroprotective effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate gene expression related to neuronal health and cellular stress responses. mdpi.comscielo.brnih.gov It has been shown to reduce the expression of p53, a protein involved in neuronal apoptosis. mdpi.com
The mechanisms underlying this compound's diverse biological activities are complex and often involve the interplay of multiple signaling pathways and molecular targets, highlighting its potential as a therapeutic agent for various conditions.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 445858 |
| Angoroside C | 11949272 |
| Hydrogen peroxide | 784 |
| Paraquat | 4620 |
| Trastuzumab | 687727 |
| Paclitaxel | 36314 |
| Doxorubicin | 31703 |
| Eugenol | 3314 |
| Apocynin | 2210 |
| Curcumin | 969516 |
| Rifampicin | 5353727 |
| Tetracycline | 54675776 |
| Niacinamide | 938 |
| Phloretin | 10267 |
| p-Coumaric acid | 637542 |
| Vanillic acid | 8468 |
| Ascorbic acid | 54670067 |
| δ-tocotrienol | 5282146 |
| Carbon tetrachloride | 5943 |
| Alloxan | 31058 |
| Isoproterenol (B85558) | 3779 |
Data Tables:
Table 1: this compound Plasma Half-Lives in Rats (Intravenous Administration)
| Dose (mg/kg) | Half-life α-phase (min) | Half-life β-phase (min) |
| 2 | 1.10 | 5.02 |
| 10 | 1.39 | 7.01 |
Source: Based on data from jbtr.or.kr
Table 2: Effect of this compound Pre-treatment on p53 Gene Expression in MPTP-Treated Zebrafish Larvae
| Treatment Group | p53 Expression (% change compared to control) |
| MPTP | +79.5% |
| Ascorbic acid + MPTP | -34.7% (compared to MPTP-treated) |
| Vanillic acid + MPTP | -15.7% (compared to MPTP-treated) |
| This compound + MPTP | -51.17% (compared to MPTP-treated) |
Source: Based on data from mdpi.com
Cardiovascular Protective Mechanisms (e.g., Lipid Metabolism, Anti-fibrotic, Anti-platelet)
This compound demonstrates potential in protecting the cardiovascular system through various mechanisms. It has been shown to promote lipid metabolism, inhibit the risk of thrombosis, and help regulate conditions like diabetes, which are linked to cardiovascular issues. researchgate.net Studies indicate that this compound can decrease levels of cholesterol, triglycerides, and LDL, while increasing the F/B ratio in gut microbiota composition. researchgate.net It may also prevent liver cholesterol synthesis by lowering blood lipid concentrations, potentially preventing coronary heart disease. mdpi.com
Furthermore, this compound exhibits anti-fibrotic effects, playing a role in preventing fibrosis. researchgate.net It can also inhibit platelet aggregation, which is crucial in reducing thrombosis, a major factor in vascular blockages and related complications like atherosclerosis and myocardial infarction. ingentaconnect.commdpi.com At a concentration of 1 µM, this compound significantly reduced platelet monocyte aggregation by 11.4% and improved blood flow in studies. ingentaconnect.com
This compound also contributes to cardiovascular health by improving endothelial function through increasing the bioavailability of nitric oxide (NO), a molecule vital for vasodilation and maintaining healthy blood vessels. researchgate.net It inhibits the oxidation of low-density lipoprotein, which helps prevent the formation of atherosclerotic plaques. researchgate.net
Research suggests that this compound may also improve lipid profiles, insulin sensitivity, blood pressure, and vascular function, while attenuating vascular remodeling. researchgate.net It has shown potential in treating atherosclerosis by improving lipid metabolism and exerting anti-hypoxic effects, potentially through the HIF-1 signaling pathway. nih.gov
Pulmonary Disease Mechanisms (e.g., Anti-fibrotic, Th1/2 balance, TLR4)
This compound has demonstrated potential therapeutic applications in pulmonary diseases, primarily through its anti-inflammatory and anti-fibrotic effects, and its interaction with pathways like TLR4. mdpi.com
In the context of pulmonary fibrosis, this compound can alleviate the condition by blocking the transforming growth factor-β1 (TGF-β1)/small mothers against decapentaplegic 3 (Smad3) signaling pathway. mdpi.comfrontiersin.org It also plays a role in improving idiopathic pulmonary fibrosis (IPF) by inhibiting MMPs expression. mdpi.com
For asthma, this compound helps restore the imbalance of T helper cell 1 (Th1) and T helper cell 2 (Th2) cells. mdpi.com It also reduces the expression of P-selectin, contributing to its anti-asthma effect. mdpi.com
This compound ameliorates acute lung injury (ALI) by inhibiting the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, potentially via Toll-like receptor 4 (TLR4). mdpi.com This inhibition leads to a decrease in the expression of downstream inflammatory mediators. mdpi.com Specifically, this compound can directly target TLR4 and inhibit the TLR4/NF-κB pathway, decreasing the expression of phospho-NF-κB and downstream inflammatory mediators. mdpi.com It also inhibits the expression of MAPK signaling pathway-related proteins, including p-p38, p-ERK1/2, and p-JNK. mdpi.com Docking studies have indicated that this compound can disrupt the binding site of the TLR4/myeloid differentiation factor 2 (MD2) complex, inhibiting TLR4 activation by LPS. mdpi.comnih.govfrontiersin.org
Wound Healing Mechanisms (e.g., Collagen Production, Angiogenesis, Re-epithelialization)
This compound exhibits significant potential in wound healing, acting through multiple mechanisms that support different stages of the process. benthamdirect.comresearchgate.netresearchgate.neteurekaselect.com Its properties include antioxidant, anti-inflammatory, antimicrobial, collagen production, angiogenic, and re-epithelialization effects. benthamdirect.comresearchgate.netresearchgate.neteurekaselect.com These properties can act synergistically in wound healing. benthamdirect.comresearchgate.netresearchgate.neteurekaselect.com
This compound promotes wound healing by increasing collagen production. benthamdirect.comresearchgate.netresearchgate.neteurekaselect.com Collagen is a crucial component of the extracellular matrix, essential for forming granulation tissue during the proliferative phase of wound healing. mdpi.com
Angiogenesis, the formation of new blood vessels, is another key aspect of wound healing where this compound shows benefit. benthamdirect.comresearchgate.netresearchgate.neteurekaselect.commdpi.com In vitro studies have shown that this compound increases angiogenesis and neovascularization by stimulating vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF)-mediated signaling pathways. mdpi.com This leads to increased endothelial cell and fibroblast proliferation and migration, potentiating the repair response. mdpi.com this compound has been found to induce significant angiogenesis in human umbilical vein endothelial cells (HUVECs) in vitro and promote neovascularization in vivo. researchgate.net It increases VEGF and PDGF expression in HUVECs and upregulates the amount of hypoxia-induced factor (HIF)-1 alpha mRNA and protein, a major regulator of VEGF and PDGF. researchgate.net Both mitogen-activated protein kinase (MAPK) and PI3K pathways are involved in the angiogenic effects of this compound. researchgate.net
Re-epithelialization, the formation of epithelium over the wound surface, is also promoted by this compound. benthamdirect.comresearchgate.netresearchgate.neteurekaselect.commdpi.com Studies in diabetic rats have shown that this compound treatment promotes epithelialization. researchgate.net It also helps protect main skin structures like keratinocytes and fibroblasts. researchgate.netresearchgate.net
This compound's antioxidant activity helps in wound healing by eliminating free radicals. researchgate.net It also possesses anti-inflammatory and antimicrobial properties, which contribute to creating an optimal environment for wound repair and tissue regeneration. researchgate.netresearchgate.net
Synergistic Interactions of this compound
This compound is known for its ability to act synergistically with other compounds, enhancing their beneficial effects. docberger-antiaging.deresearchgate.netresearchgate.netladespensadeljabon.comwestlakedermatology.comphotozyme.comglowrecipe.com
Combinatorial Effects with Other Antioxidants (e.g., Vitamin C, Vitamin E, Resveratrol)
This compound is particularly noted for its synergistic interactions with other antioxidants, such as Vitamin C and Vitamin E. docberger-antiaging.deresearchgate.netladespensadeljabon.comwestlakedermatology.comphotozyme.comglowrecipe.com When used in combination, these ingredients can form a potent antioxidant complex that is more effective than any of them used individually. westlakedermatology.comphotozyme.com
This compound helps stabilize other antioxidants, especially Vitamin C and Vitamin E, extending their potency and shelf life. docberger-antiaging.deladespensadeljabon.comwestlakedermatology.comphotozyme.comglowrecipe.comspecialchem.comabanilife.com This stabilization is important as Vitamin C is prone to breaking down when exposed to oxygen. glowrecipe.com The combination of this compound with Vitamin C and Vitamin E has been shown to enhance their protective effects against environmental damage and oxidative stress. docberger-antiaging.dewestlakedermatology.comphotozyme.comabanilife.com This trio can provide a comprehensive approach to preventing and potentially reversing environmental damage. westlakedermatology.com
While synergistic interactions have been observed with Vitamin C and Vitamin E, studies have also explored combinations with other antioxidants like resveratrol (B1683913) and beta-carotene (B85742). Synergistic antioxidant interactions were observed when this compound was used in combination with ascorbic acid (Vitamin C). researchgate.netacs.org However, antagonistic interactions were observed when this compound was used in combination with alpha-tocopherol (B171835) (Vitamin E) and/or beta-carotene in certain models, suggesting that the nature of interaction can depend on the specific combination and experimental conditions. researchgate.netacs.org Despite this, the prevailing evidence in skincare suggests a beneficial synergy with Vitamins C and E. docberger-antiaging.deladespensadeljabon.comwestlakedermatology.comphotozyme.comglowrecipe.comspecialchem.comabanilife.com
Synergy with Retinol (B82714) in Skin Photoprotection
This compound also demonstrates synergistic effects with retinol, particularly in the context of skin photoprotection and anti-aging. abanilife.commdceuticals.comnih.govkoreancosmetics.cy When combined with retinoids, a special synergy is created that can enhance retinol's effectiveness. mdceuticals.com
This compound, as a plant-based antioxidant, can enhance and boost the properties of other active ingredients like retinol. mdceuticals.com While retinol works to firm the skin and add radiance by promoting cell renewal, this compound may allow retinol to penetrate the skin further and promote collagen production. mdceuticals.com
Studies investigating the co-administration of this compound and retinol have shown that this combination effectively mitigates the process of UVB-induced photoaging by reducing oxidative stress injury and inflammation responses, and regulating cell growth. nih.gov This synergistic approach has been shown to significantly slow down photoaging progression and improve the applied performance of retinol in cell models. nih.gov The combined use has been linked to highly correlated cross-targets with skin aging, acting on various proteins like EGFR, PTPN1, ESR2, GSK3B, BACE1, PYGL, PTGS2, and APP. nih.gov Indicators of oxidative stress, such as SOD, GSH, MDA, CAT, and ROS, were significantly improved in cell studies after co-administration compared to photoaging alone. nih.gov
Augmenting Therapeutic Efficacy of Co-administered Agents
Beyond antioxidants and retinol, this compound has shown potential in augmenting the therapeutic efficacy of other co-administered agents. Evidence suggests that synergistic approaches can provide maximum therapeutic efficacy and potentially overcome drug resistance. mdpi.com
For instance, studies have explored the combination of this compound with metformin (B114582) as an anti-diabetic therapy. caldic.com The synergistic interaction between this compound and metformin may be due to their action on parallel pathways involved in glucose uptake, with this compound acting through the PI3-K pathway and metformin through the AMPK pathway. caldic.com Combining this compound with metformin has been shown to improve both in vitro glucose uptake activity and in vivo hypoglycemic activity of metformin. caldic.com This synergy might allow for a reduction in the required dose of metformin to achieve normoglycemia, potentially reducing dose-associated side effects. caldic.com
This compound has also been investigated for its potential to ameliorate the side effects of chemotherapy agents while enhancing their efficacy. In tumor-bearing mice treated with cisplatin (B142131), this compound treatment could prevent drug-induced oxidative damage and protect renal tissues from toxicity, as evidenced by decreased lipid peroxidation and enhanced antioxidant activities in renal tissues, and reduced levels of serum urea (B33335) and creatinine (B1669602). jebas.org Notably, this compound protected renal tissues while enhancing the anticancer efficacy of cisplatin in tumor tissues. jebas.org
Investigations into synergistic combinations between this compound and conventional anticancer drugs are ongoing to find more efficient dosage regimens with potentially lower adverse side effects. mdpi.com
This compound, a phenolic compound found abundantly in plants such as vegetables, fruits, and cereal grains, has garnered significant attention for its potential therapeutic properties. jst.go.jpnih.govnih.govresearchgate.net It is a derivative of caffeic acid and is known for its antioxidant, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net This article focuses on the clinical and translational research surrounding this compound, specifically its applications in human health and the current state and limitations of clinical studies.
Clinical and Translational Research of Ferulic Acid
Innovative Delivery Systems for Ferulic Acid
To overcome the inherent limitations of this compound, advanced delivery strategies have been developed. Nanotechnology has emerged as a transformative approach to improve this compound's pharmacokinetic profile and therapeutic potential researchgate.netnih.gov. Nanoparticle-based systems, in particular, offer promising solutions for enhancing the delivery of this compound researchgate.netnih.gov.
Nanoparticle-Based Systems
Various nanoparticle-based systems have been developed to encapsulate this compound, demonstrating significant improvements in its delivery and efficacy researchgate.netnih.gov. These systems include both polymer-based and lipid-based nanoparticles researchgate.netnih.gov.
Polymer-Based Nanoparticles
Polymer-based nanoparticles are widely used due to their biocompatibility and biodegradability jneonatalsurg.com. Polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) have been explored for this compound delivery jneonatalsurg.comnih.govmdpi.com. For instance, this compound-loaded PLGA nanoparticles have shown potential in reducing ulcer index in experimental models by enhancing antioxidant activity jneonatalsurg.com. Chitosan-based nanoparticles can improve mucosal adhesion and stimulate tissue regeneration jneonatalsurg.com. Studies have investigated FA delivery through polymeric nanoparticles consisting of polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) for potential ocular delivery, demonstrating suitable particle size, drug loading capacity, and a controlled release profile nih.govx-mol.netresearchgate.net. This compound-loaded PLGA nanoparticles prepared from nano-emulsion templates have also shown potential for facilitating internalization across blood-brain barrier model membranes rsc.org.
Lipid-Based Nanoparticles (e.g., Solid Lipid Nanocarriers, Nanostructured Lipid Carriers)
Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are attractive delivery systems due to their ease of manufacture, biocompatibility, and biodegradability tandfonline.com. SLNs were introduced as the first generation of solid lipid carrier systems, while NLCs are considered the second generation, offering advantages such as higher drug loading capacity and reduced drug expulsion compared to SLNs tandfonline.comtandfonline.comsrce.hr. NLCs are composed of both solid and liquid lipids tandfonline.comtandfonline.com. Studies have focused on this compound-loaded NLCs to overcome limitations like poor solubility and rapid metabolism, showing improved bioavailability, stability, and controlled release tandfonline.com. These systems can protect encapsulated this compound from enzymatic degradation phypha.ir. Research comparing this compound-encapsulated NLCs and SLNs has indicated that NLCs can enhance trans-ferulic acid delivery and transport across cell monolayers more effectively than SLNs srce.hr. This compound-loaded SLNs coated with chitosan have also been designed for nasal administration to enhance brain targeting researchgate.net.
Enhanced Solubility, Stability, and Bioavailability
Nanoparticle-based systems have consistently demonstrated the ability to enhance the solubility, stability, and bioavailability of this compound researchgate.netnih.goviipseries.org. By encapsulating this compound, these nanocarriers can improve its aqueous solubility and protect it from degradation caused by factors such as light, heat, oxygen, and the acidic environment of the stomach nih.govjneonatalsurg.comtandfonline.comiipseries.org. This protection leads to improved stability and a longer half-life for this compound researchgate.netnih.govtandfonline.com. Furthermore, the encapsulation within nanoparticles can enhance the absorption of this compound, particularly across biological membranes and the gastrointestinal tract, thereby increasing its systemic bioavailability researchgate.netnih.govtandfonline.comresearchgate.netinnovareacademics.in. Studies have shown that this compound-loaded NLCs significantly improve bioavailability compared to traditional delivery methods tandfonline.com.
Here is a table summarizing some research findings on the enhancement of this compound properties by nanoparticle systems:
| Nanoparticle Type | Observed Enhancement | Source(s) |
| Nanostructured Lipid Carriers (NLCs) | Improved bioavailability, stability, and controlled release; Overcomes rapid metabolism and poor solubility. | tandfonline.com |
| Polymer-Based Nanoparticles | Improved solubility, stability, and bioavailability; Enhanced antioxidant activity and controlled release profiles. | researchgate.netnih.gov |
| This compound-phytosomal soft nanoparticles | Enhanced aqueous solubility and increased bioavailability and retention time. | innovareacademics.in |
| Chitosan Nanoparticles | Improved stability and bioavailability for topical application. | nih.gov |
Targeted Delivery Potential
Surface engineering of nanoparticles provides the potential for targeted delivery of this compound to specific tissues or cells, which can enhance therapeutic efficacy and minimize systemic side effects researchgate.netnih.goviipseries.org. Nanoparticles can be designed to target specific sites, such as ulcerated tissue or cancer cells jneonatalsurg.comnih.gov. For example, this compound-loaded polymeric nanoparticles have been investigated for ocular delivery nih.govx-mol.netresearchgate.net. Lipid nanoparticles can be transported across biomembranes via endocytosis, facilitating their uptake into cells tandfonline.com. Functionalized carbon nanotubes loaded with this compound and coated with chitosan and stearic acid have shown success in targeting liver cancer cells and inducing apoptosis acs.org.
Challenges in Conventional Delivery
Poor Water Solubility and Limited Absorption
A major hurdle for the clinical translation of this compound is its poor water solubility. nih.govresearchgate.netnih.gov This low solubility hinders its dissolution and subsequent absorption, particularly in the gastrointestinal tract following oral administration. nih.govresearchgate.netukaazpublications.com The poor water solubility also complicates the development of parenteral formulations of FA. nih.govresearchgate.net this compound is categorized as a BCS Class IV drug, indicating both low solubility and poor permeability. tandfonline.com Studies have reported the aqueous solubility of FA to be around 0.78 mg/mL in water and 6.63 mg·dL⁻¹ at pH 7.2. tandfonline.com This limited solubility restricts the possibility of incorporating high concentrations of FA into hydrophilic topical formulations. mdpi.com
Rapid Metabolism and Clearance
This compound undergoes rapid metabolism in the physiological environment, leading to quick clearance from the body and consequently, low bioavailability. nih.govresearchgate.netukaazpublications.comtandfonline.com After oral administration, FA is rapidly absorbed, reaching peak plasma concentration quickly, but plasma concentrations can near zero within a few hours. nih.gov The rapid clearance is attributed in part to metabolism by liver enzymes, resulting in a short half-life. nih.govresearchgate.net This rapid metabolism often involves the formation of conjugates, such as glucuronides, sulfates, and sulfoglucuronides, primarily in the liver. ukaazpublications.comtandfonline.comnih.gov These conjugates can interfere with the delivery and absorption of the compound. tandfonline.com Studies in rats have shown that after intravenous administration, this compound rapidly disappears from blood circulation within 15 minutes, with mean plasma half-lives in the alpha phase ranging from 1.10 to 1.39 minutes at different doses. jbtr.or.krkoreamed.org The rapid clearance necessitates higher doses to achieve therapeutic outcomes. nih.gov
Degradation in Physiologic Conditions
The stability of this compound under physiological conditions is a concern, as it is prone to degradation. nih.govresearchgate.net Factors such as light, heat, and alkaline pH can contribute to its instability. nih.govmdpi.com In the bloodstream, FA is susceptible to rapid degradation, particularly through oxidation, which diminishes its stability and therapeutic effectiveness. nih.govresearchgate.net In cosmetic formulations, FA stability has been shown to be pH- and temperature-dependent. researchgate.net Degradation can occur through decarboxylation, leading to the formation of 4-hydroxy-3-methoxystyrene (PVG), and further reactions involving both FA and PVG can result in the formation of a trans-conjugation dimer of PVG. researchgate.net
To address these limitations, innovative drug delivery systems, such as nanotechnology, are being explored to enhance FA's solubility, stability, and bioavailability. nih.govresearchgate.netnih.govmdpi.com
Safety and Toxicology in Research Contexts
Research into the safety and toxicology of this compound in experimental settings is crucial for its potential translational applications. While generally considered to have low toxicity as a natural plant-derived compound, systematic safety studies are still required. mdpi.comresearchgate.netmdpi.com
Preclinical Toxicity Assessments
Preclinical toxicity assessments of this compound have been conducted in various animal models. In a 90-day repeated-dose study in F344 rats, dietary administration of this compound at concentrations up to 0.5% showed no animal deaths and no changes in general condition, food intake, or body weight. nihs.go.jp However, blood chemical tests in the 0.5% group indicated an increase in γ-GTP in females, suggesting a potential effect on the liver. nihs.go.jp Increases in total protein and albumin were also observed in both sexes at this concentration, while triglycerides decreased in males and total cholesterol increased in females. nihs.go.jp
Studies in mice treated with isoproterenol (B85558) showed that this compound treatment at 20 and 40 mg/kg reversed increased levels of cytokines such as TNFα and IL-1β. phypha.ir this compound at 100 mg/kg/day in rats exposed to diethylnitrosamine (DEN) reversed DEN-mediated elevation in serum liver enzyme activities, urea (B33335), and creatinine (B1669602) levels, and augmented the hepato-renal antioxidant system. ekb.eg It also reduced DEN-induced elevated hepato-renal levels of immuno-inflammatory markers and downregulated inflammatory mediators. ekb.eg this compound treatment has been reported to protect against glycerol-induced nephrotoxicity and diosbulbin B-induced hepatotoxicity in research settings. phypha.ir
Cytotoxicity Studies in Research Models
Cytotoxicity studies of this compound have been conducted in various research models, often focusing on cancer cell lines. This compound has demonstrated the ability to reduce cancer cell viability and increase apoptosis in vitro in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), cervical cancer (HeLa and Caski), and colon cancer (Caco-2). mdpi.commdpi.com
In studies on T24 bladder cancer cells, this compound (2 mM) showed different cytotoxicity depending on whether the cells were in a 2D or 3D culture system. nih.gov The killing rate was found to be significantly higher in 3D cultures compared to 2D cultures. nih.gov At 2 mM concentration, this compound reduced cell viability in a time-responsive manner in T24 cells. nih.gov After 72 hours, 64% of T24 cells in 2D culture and 76% in 3D culture were killed by 2 mM this compound. nih.gov This concentration also downregulated the antiapoptotic signal Bcl-2 and upregulated apoptotic signals Bax, cleaved caspase-3, and cleaved caspase-9 in both 2D and 3D cultures. nih.gov
Cytotoxicity against HepG2 liver cancer cells has also been reported, with IC₅₀ values ranging from 81.38 to 210.4 µg/mL depending on the incubation time. mdpi.com this compound did not exhibit cytotoxicity in RAW 264.7 cells at concentrations up to 100 µg/mL, showing a high cell viability rate. jcosmetmed.org
Derivatives of this compound, such as ferulic esters and amides, have also been synthesized and evaluated for their cytotoxic activity. scirp.org Studies have indicated that the presence of a halogen and increased chain length can enhance the cytotoxicity of ferulic esters against certain cancer cell lines, such as A-549 lung cancer cells. scirp.org For example, a ferulic ester with a bromine group showed maximal cytotoxicity against A-549 cells with an IC₅₀ value of 20 µg/mL. scirp.org
Cytotoxicity of this compound (2 mM) on T24 Cells nih.gov
| Culture System | Incubation Time (h) | Cell Viability (%) | Killing Rate (cells mmol⁻¹·h⁻¹) |
| 2D | 24 | 72 | 3 x 10⁵ |
| 2D | 48 | 53 | - |
| 2D | 72 | 36 | - |
| 3D | 24 | 63 | 2.63 x 10⁶ |
| 3D | 48 | 32 | - |
| 3D | 72 | 24 | - |
IC₅₀ Values of Ferulic Esters against A-549 Cells scirp.org
| Compound | Description | IC₅₀ (µg/mL) |
| FE11 | Contains bromine | 20 |
| FE10 | Contains chlorine | 43 |
| FE5 | n-propyl chain | 60 |
| FE3 | n-butyl chain | 83 |
Future Directions and Research Gaps in Ferulic Acid Studies
Elucidating Novel Mechanisms of Action at the Molecular Level
While the antioxidant and anti-inflammatory properties of ferulic acid are well-established, a deeper understanding of its precise molecular mechanisms is crucial for maximizing its therapeutic potential. Research needs to delve into the intricate signaling pathways modulated by FA beyond its direct free radical scavenging activity. For instance, studies indicate FA's ability to modulate enzyme activity and gene expression. researchgate.net Further research could identify specific protein targets, enzyme interactions, and gene regulatory networks influenced by FA in various disease states. Investigating its impact on cellular communication, epigenetic modifications, and the gut-brain axis could reveal novel therapeutic avenues. Understanding how FA interacts with specific cellular receptors or transporters could also pave the way for targeted delivery strategies and the development of more effective analogues.
Development of Advanced In Vivo Models for Efficacy and Safety Assessment
Translating the promising in vitro findings of this compound into clinical applications requires the use of more predictive and sophisticated in vivo models. While studies in various animal models, including rats and mice, have demonstrated the potential of FA in conditions like Alzheimer's disease, these models have limitations in fully mimicking the complexity of human diseases. mdpi.comeurekaselect.comjst.go.jp Future research should focus on developing and utilizing advanced in vivo models, such as genetically modified animal models that more closely replicate specific human pathological conditions. Organ-on-a-chip technology and other microphysiological systems could also offer valuable platforms for assessing FA's efficacy and safety in a more human-relevant context before clinical trials. researchgate.net Furthermore, standardized protocols for in vivo studies are needed to ensure reproducibility and comparability of results across different research groups.
Translational Research into Specific Chronic Diseases
Despite the extensive preclinical data highlighting FA's potential in various chronic diseases, including cancer, diabetes, cardiovascular, and neurodegenerative diseases, clinical evidence remains limited, often relying on studies using foods containing the compound. researchgate.netmdpi.com A critical future direction is the robust translational research focusing on specific chronic diseases where FA's mechanisms of action are most relevant. This involves well-designed, randomized controlled clinical trials to evaluate the efficacy and safety of this compound supplementation or FA-based interventions in patient populations. Identifying specific biomarkers that can track the effectiveness of FA in these diseases is also essential for successful clinical translation. jbtr.or.kr Conditions like Alzheimer's disease, where FA has shown neuroprotective effects in preclinical models by reducing amyloid deposition and inflammation, warrant further clinical investigation. mdpi.comjst.go.jp
Optimization of this compound Analogues and Derivatives
The biopharmaceutical challenges associated with native this compound, such as poor solubility and bioavailability, underscore the need for developing optimized analogues and derivatives. researchgate.netnih.govresearchgate.net Future research should focus on rational design and synthesis of novel FA derivatives with improved pharmacokinetic properties, enhanced stability, and targeted delivery capabilities. researchgate.netmdpi.comacs.orgekb.eg Structure-activity relationship studies are crucial to identify modifications that enhance desired biological activities while minimizing potential off-target effects. mdpi.comekb.eg Exploring different chemical modifications, such as esterification, etherification, or conjugation with polymers or nanoparticles, can lead to the development of compounds with improved therapeutic profiles. nih.govacs.orgresearchgate.net
Exploration of Sustainable and Scalable Production Methods
The increasing interest in this compound across various industries necessitates the development of sustainable and scalable production methods. azurewebsites.netwindows.netfuturemarketinsights.com Current commercial production often involves extraction from agricultural by-products like rice bran pitch, which can have limitations in terms of yield and purity. azurewebsites.netwindows.net Future research should explore alternative and more efficient production methods, including biotechnological approaches utilizing microorganisms or enzymes for the bioconversion of readily available plant materials. fraunhofer.detus.ac.jp Optimizing enzymatic or microbial processes can lead to higher yields, improved purity, and reduced environmental impact. fraunhofer.detus.ac.jp Exploring the potential of different agricultural wastes as sustainable sources of this compound is also a key area of research. azurewebsites.netwindows.net
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Integrating omics technologies is crucial for a comprehensive understanding of this compound's effects at a systems level. frontiersin.org Genomics can help identify genetic factors influencing individual responses to FA or reveal potential gene targets. Proteomics can provide insights into the proteins modulated by FA, including enzymes and signaling molecules. researchgate.net Metabolomics can help identify metabolic pathways affected by FA and reveal novel biomarkers of its activity. researchgate.netbiorxiv.org The integrated analysis of data from these different omics layers can provide a holistic view of how FA interacts with biological systems, leading to the identification of new therapeutic targets and a better understanding of its mechanisms of action. frontiersin.orgnih.govnewswise.com
Q & A
Q. What are the primary antioxidant mechanisms of ferulic acid, and how can they be experimentally validated?
this compound exerts antioxidant effects by scavenging free radicals (e.g., hydroxyl and peroxyl radicals) and enhancing endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). To validate this, researchers often use in vitro assays such as:
- DPPH/ABTS radical scavenging assays to measure direct free radical neutralization.
- SOD activity assays (e.g., nitroblue tetrazolium reduction monitored at 505 nm) and GSH-Px activity assays (via NADPH oxidation at 340 nm) in cellular or tissue models .
- Malondialdehyde (MDA) quantification via thiobarbituric acid reactive substances (TBARS) to assess lipid peroxidation inhibition .
Q. What are the standard methods for extracting this compound from plant sources like wheat bran?
Common extraction methods include:
- Alkaline hydrolysis : Treating plant material with NaOH (e.g., 12% concentration for 12.5 hours) to hydrolyze ester-bound this compound .
- Enzymatic hydrolysis : Using feruloyl esterases to release this compound from cell walls.
- Ultrasound/steam-assisted extraction : Physical methods to enhance yield by disrupting cell matrices . Post-extraction, HPLC or GC-MS is used for quantification, comparing retention times and spectral data against standards .
Q. How can researchers quantify this compound in biological samples with high accuracy?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 320 nm are widely used. A standard curve is generated using pure this compound (e.g., 0.1–100 µg/mL) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization (e.g., silylation) improves volatility for sensitive detection .
- UV-spectrophotometry : Folin-Ciocalteu assay quantifies total phenolic content as this compound equivalents at 700 nm .
Advanced Research Questions
Q. How to design an in vivo study evaluating this compound’s neuroprotective effects in traumatic brain injury (TBI)?
- Animal models : Use controlled cortical impact or weight-drop methods in rats to induce TBI. Randomize into groups: sham, injury, and this compound-treated (e.g., 50 mg/kg intraperitoneal injection post-injury) .
- Histological analysis : Cresyl violet staining for neuronal density in hippocampal regions (CA1, CA3); TUNEL staining to quantify apoptosis .
- Biochemical assays : Measure SOD, GSH-Px, and MDA in brain homogenates to assess oxidative stress .
- Statistical analysis : Use SPSS or R for ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means .
Q. What computational approaches are used to study this compound’s interaction with target proteins like COX-2?
- Molecular docking : Software like AutoDock Vina predicts binding affinity and orientation of this compound in COX-2’s active site. Optimize geometry using density functional theory (DFT) at the B3LYP/6-31G* level .
- Quantum chemical calculations : Analyze electrostatic potential maps to identify reactive sites for hydrogen bonding or hydrophobic interactions .
Q. How can response surface methodology (RSM) optimize this compound production from agricultural waste?
- Experimental design : Use a Box-Behnken or central composite design (CCD) with variables like NaOH concentration (X₁: 10–15%), hydrolysis time (X₂: 10–15 hours), and temperature (X₃: 80–120°C) .
- Model validation : Fit data to a quadratic polynomial model (e.g., ) and verify predictions experimentally. For example, RSM achieved 71.33% yield from pineapple peels at 12.5 hours and 12% NaOH .
Q. What factors influence this compound stability during extraction and formulation?
- Temperature : Degradation accelerates above 80°C; limit heating to ≤12 hours during drying .
- pH : Alkaline conditions (pH >10) enhance solubility but may degrade this compound over time.
- Storage : Store extracts at -20°C in amber vials to prevent photodegradation .
Q. How can bioconversion pathways be engineered to produce vanillin from this compound?
- Microbial fermentation : Use Aspergillus niger I-1472 to convert this compound to vanillic acid, followed by chemical reduction to vanillin. Optimize substrate concentration (e.g., 50 g/L) and incubation time (72 hours) in a bioreactor .
- Enzymatic catalysis : Recombinant feruloyl esterases or decarboxylases improve yield and specificity .
Methodological Considerations
- Reproducibility : Report extraction protocols, HPLC conditions, and statistical parameters (e.g., p-values, confidence intervals) in detail .
- Ethical compliance : Follow ARRIVE guidelines for animal studies, including randomization and blinding .
- Data sharing : Deposit raw chromatograms, docking coordinates, and RSM datasets in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
